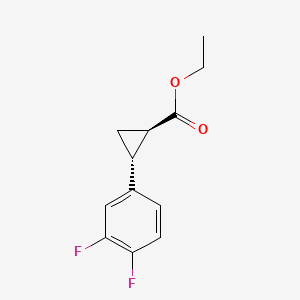

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Description

Structural Characteristics

Cyclopropane Ring System

The core of the molecule consists of a strained cyclopropane ring, a three-membered carbon ring system known for its unique bonding geometry. The cyclopropane ring in this compound is substituted at the 1- and 2-positions with a carboxylate ester group and a 3,4-difluorophenyl group, respectively. The ring’s strain influences its reactivity, particularly in ring-opening reactions or stereospecific transformations.

The cyclopropane carbocyclic framework is synthesized via [2+1] cycloaddition or Simmons-Smith reactions, though the exact synthetic route for this compound is proprietary. The trans configuration of the substituents—confirmed by the (1R,2R) stereodescriptor—ensures spatial separation between the bulky aromatic and ester groups, minimizing steric hindrance.

Substituents and Functional Groups

Ethyl Carboxylate Ester

At the 1-position of the cyclopropane ring, an ethyl carboxylate group (-COOCH2CH3) is attached. This ester moiety enhances the compound’s solubility in organic solvents and serves as a protective group for carboxylic acids during synthetic processes. Hydrolysis of this ester yields the corresponding carboxylic acid, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis.

3,4-Difluorophenyl Group

The 2-position of the cyclopropane ring is substituted with a 3,4-difluorophenyl group. The fluorine atoms at the meta and para positions of the benzene ring introduce electronegativity and steric effects, influencing the compound’s electronic distribution and intermolecular interactions. Fluorination also improves metabolic stability, making the compound valuable in drug design.

Stereochemical Considerations

The (1R,2R) configuration denotes that both chiral centers in the cyclopropane ring have R stereochemistry. This absolute configuration is critical for the compound’s biological activity and synthetic utility, as enantiomeric forms often exhibit divergent properties. The trans arrangement of the substituents is confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) data, which show distinct coupling constants between the cyclopropane protons.

Properties

IUPAC Name |

ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJNMWERMSARF-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725431 | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-61-9 | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclopropanation via Trimethylsulfoxonium Iodide

The most widely documented method involves cyclopropanation of α,β-unsaturated precursors using trimethylsulfoxonium iodide (TMSOI). Starting with 3,4-difluorobenzaldehyde, a base-mediated aldol condensation with acetonitrile forms (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa ) . Subsequent treatment with TMSOI and sodium hydride in dimethyl sulfoxide (DMSO) induces cyclopropanation, yielding racemic trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile (IIIa ). Hydrolysis under basic conditions (e.g., LiOH) generates the carboxylic acid (IV ), which is esterified with ethanol under acidic catalysis to produce the ethyl ester .

While cost-effective, this route produces racemic mixtures, necessitating enantiomeric resolution. Diastereomeric crystallization using chiral auxiliaries like L-menthol achieves >23:1 diastereomeric ratios, though overall yields remain moderate (65–70%) .

Asymmetric Ruthenium-Catalyzed Cyclopropanation

A stereoselective approach employs dichloro(p-cymene)ruthenium(II) dimer and chiral bis(oxazolinyl)pyridine ligands. Ethyl diazoacetate reacts with 3,4-difluorostyrene in tetrahydrofuran (THF) at room temperature, forming the cyclopropane ring with >99% enantiomeric excess (ee) . This method directly yields the (1R,2R) enantiomer without post-synthetic resolution, achieving 78% isolated yield under mild conditions .

The catalytic system’s efficiency stems from the ligand’s steric and electronic tuning, which dictates facial selectivity during cyclopropanation. However, the high cost of ruthenium catalysts and stringent anhydrous conditions limit industrial scalability .

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like L-menthol enable enantioselective synthesis without transition metals. 3,4-Difluorobenzaldehyde undergoes Knoevenagel condensation with malonic acid to form (E)-3-(3,4-difluorophenyl)acrylic acid . Esterification with L-menthol produces a chiral ester, which undergoes cyclopropanation with dimethylsulfoxonium methylide. Hydrolysis of the menthyl ester followed by ethyl esterification yields the target compound .

This method leverages the auxiliary’s bulkiness to control stereochemistry, achieving diastereomeric ratios >20:1. However, the multi-step sequence and need for auxiliary removal reduce overall efficiency (55–60% yield) .

Wittig Reaction-Based Cyclopropanation

An alternative route employs Wittig reagents to construct the cyclopropane precursor. 3,4-Difluorobenzaldehyde reacts with methyltriphenylphosphonium bromide under basic conditions to form 3,4-difluorostyrene . Cyclopropanation with ethyl diazoacetate in the presence of a copper catalyst generates the ethyl ester directly. While simpler, this method suffers from moderate stereoselectivity (dr 10:1) and requires chromatographic purification, limiting its practicality .

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Conditions | Yield | Stereoselectivity | Cost |

|---|---|---|---|---|---|

| Classical Cyclopropanation | TMSOI, NaH | DMSO, 0–25°C | 65–70% | dr >23:1 | Low |

| Ru-Catalyzed | Ru(p-cymene), chiral ligand | THF, rt | 78% | >99% ee | High |

| Chiral Auxiliary | L-Menthol | Toluene, reflux | 55–60% | dr >20:1 | Moderate |

| Wittig-Based | Cu(acac)₂ | EtOH, 40°C | 50–55% | dr 10:1 | Low |

Industrial Production Considerations

The Ru-catalyzed method, despite its cost, is favored for API synthesis due to its high enantiopurity and fewer steps . For large-scale production, the classical route’s affordability and established safety profile make it viable if paired with efficient crystallization techniques . Recent advances in flow chemistry have improved the scalability of asymmetric cyclopropanation, reducing catalyst loading by 40% while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of cyclopropanecarboxylates, including (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer types.

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in the context of neurological disorders. Research suggests that it may modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression and anxiety.

Synthesis of Cyclopropane Derivatives

This compound serves as a valuable intermediate for synthesizing other cyclopropane derivatives. Its unique structure allows for further functionalization through various chemical reactions, including:

- Nucleophilic substitutions

- Cross-coupling reactions

These reactions can lead to the development of new compounds with enhanced biological activities.

Pesticide Development

The compound is under investigation for its potential use in developing novel pesticides. Its structural features may provide efficacy against specific pests while minimizing environmental impact. Ongoing studies aim to evaluate its effectiveness as a bioactive agent in agricultural settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant tumor growth inhibition in vitro using cell lines treated with this compound. |

| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors leading to anxiolytic effects in animal models. |

| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize more complex cyclopropane derivatives with improved biological activities. |

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Substituted Fluorophenyl Analogs

Key analogs include:

- Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate

- Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate

- Ethyl 2-(2,4-difluorophenyl)cyclopropanecarboxylate

Key Findings :

- The 3,4-difluoro substitution enhances electronic effects, improving enzyme-substrate interactions in biocatalysis compared to mono-fluorinated analogs .

- Myoglobin variants (e.g., Mb(L29T,H64V,V68L)) achieve high trans-diastereoselectivity (98% de) but lower enantioselectivity (58% ee) for the 3,4-difluoro compound compared to B. subtilis hemoglobin (98% ee) .

- Mono-fluorinated analogs generally exhibit lower enantioselectivity due to reduced steric and electronic guidance during catalysis .

Functional Group Variants

Examples include:

- (1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine D-mandelate

Table 2: Functional Group Impact on Reactivity

| Compound | Functional Group | Application | Downstream Processing |

|---|---|---|---|

| Target Compound (ester) | Ethyl ester | Ticagrelor intermediate | Hydrolysis to carboxylic acid |

| Trifluoroacetamido derivative | Amide | Antiviral agents | Deprotection to free amine |

| Mandelic acid salt | Amine salt | Chiral resolving agent | Direct use in crystallization |

Key Findings :

- The ethyl ester group in the target compound facilitates hydrolysis to the carboxylic acid, a precursor for ticagrelor’s cyclopropylamine .

- Amide derivatives (e.g., trifluoroacetamido) require additional steps for deprotection, increasing synthesis complexity .

Table 3: Method Efficiency for the Target Compound

| Parameter | Biocatalysis (Engineered Enzymes) | Traditional Chemical Synthesis |

|---|---|---|

| Steps | 1 | 4–5 |

| Yield | 79–94% | 40–60% |

| Diastereoselectivity | >99% dr | 70–85% dr |

| Enantioselectivity | 58–98% ee | <20% ee (requires resolution) |

| Scalability | Gram-scale demonstrated | Limited by purification steps |

Key Findings :

- Biocatalytic routes outperform chemical methods in step economy and stereoselectivity. For example, the B. subtilis hemoglobin mutant achieves 98% ee, avoiding costly chiral resolutions .

- Chemical syntheses rely on transition-metal catalysts (e.g., Rh₂(OAc)₄), which suffer from moderate selectivity and environmental concerns .

Biological Activity

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a significant compound in medicinal chemistry, primarily recognized as an intermediate in the synthesis of ticagrelor, an antiplatelet drug. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12F2O

- Molecular Weight : 226.22 g/mol

- CAS Number : 220352-36-3

This compound functions as a precursor in the synthesis of ticagrelor. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. This mechanism is crucial for its use in preventing thrombotic cardiovascular events in patients with acute coronary syndrome .

Biological Activity

The compound exhibits several biological activities:

Case Studies and Research Findings

- Synthesis and Characterization :

- Pharmacological Studies :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is synthesized via cyclopropanation reactions. A common approach involves reacting ethyl diazoacetate with substituted alkenes (e.g., 3,4-difluorostyrene derivatives) under acidic or basic conditions. Stereocontrol is achieved using chiral catalysts or auxiliaries to favor the (1R,2R) configuration. Reaction parameters (temperature, solvent polarity) are optimized to minimize side products like diastereomers or ring-opened byproducts .

- Key Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Catalyst | Rhodium(II) carboxylates | Enhances enantiomeric excess (ee) up to 90% |

| Temperature | 0–25°C | Lower temps reduce competing thermal pathways |

| Solvent | Dichloromethane or THF | Polar aprotic solvents favor cyclopropane formation |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 1.2–2.8 ppm) and difluorophenyl aromatic signals (δ 6.8–7.4 ppm). NOESY or COSY confirms trans-configuration of substituents on the cyclopropane ring .

- IR : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .

- Chiral HPLC : Separates enantiomers to verify stereochemical purity (>98% ee) .

Q. How do the difluorophenyl and cyclopropane moieties influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The difluorophenyl group increases logP (measured via shake-flask method) by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Cyclopropane rings reduce oxidative degradation in liver microsome assays (e.g., t₁/₂ > 60 min in human hepatocytes) .

- Solubility : Ethyl ester improves aqueous solubility (2–5 mg/mL in PBS) compared to carboxylic acid derivatives .

Advanced Research Questions

Q. What computational strategies predict the biological target engagement of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine receptors (e.g., D2/D3 subtypes). The cyclopropane’s rigidity and fluorine’s electronegativity are key for binding pocket complementarity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .

- QSAR Models : Train models on cyclopropane derivatives to correlate substituent positions (e.g., fluorine vs. chlorine) with IC₅₀ values .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, purified reagents). Discrepancies in yields (>20% variation) may arise from trace moisture or catalyst lot variability .

- Data Harmonization : Cross-validate NMR chemical shifts using reference compounds (e.g., ethyl cyclopropanecarboxylate) to rule out solvent or pH artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, identifying outliers due to methodological differences .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Analog Library Synthesis : Prepare derivatives with varied substituents (e.g., 3,4-dichloro vs. 3,4-difluoro) using parallel synthesis. Assess purity via LC-MS before screening .

- Biological Assays : Test analogs in dose-response curves (e.g., cAMP inhibition for GPCR activity). Use Hill slopes to compare efficacy/potency .

- Crystallography : Co-crystallize high-potency analogs with target proteins (e.g., monoamine oxidases) to map critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.